Jak/hdac-IN-1
CAS No.: 2284621-75-4
Cat. No.: VC0536455
Molecular Formula: C19H21Cl2N7O2
Molecular Weight: 450.324
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2284621-75-4 |
---|---|
Molecular Formula | C19H21Cl2N7O2 |
Molecular Weight | 450.324 |
IUPAC Name | 6-[4-[[5-chloro-4-(4-chloroanilino)pyrimidin-2-yl]amino]pyrazol-1-yl]-N-hydroxyhexanamide |
Standard InChI | InChI=1S/C19H21Cl2N7O2/c20-13-5-7-14(8-6-13)24-18-16(21)11-22-19(26-18)25-15-10-23-28(12-15)9-3-1-2-4-17(29)27-30/h5-8,10-12,30H,1-4,9H2,(H,27,29)(H2,22,24,25,26) |
Standard InChI Key | MTOQNLGMTJOJOF-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1NC2=NC(=NC=C2Cl)NC3=CN(N=C3)CCCCCC(=O)NO)Cl |
Appearance | Solid powder |
Introduction
Chemical Properties of JAK/HDAC-IN-1
JAK/HDAC-IN-1 is a small molecule with the chemical formula C₁₉H₂₁Cl₂N₇O₂ and a molecular weight of 450.32 g/mol. The compound contains a distinctive structure that enables it to interact with both JAK and HDAC binding sites, accounting for its dual inhibitory activity . The presence of two chlorine atoms and multiple nitrogen-containing groups in its structure contributes to its specific binding characteristics and pharmacological properties. These structural features are critical for the compound's ability to simultaneously target two distinct enzyme families involved in cancer progression.
Physical and Solubility Characteristics
The compound exhibits specific solubility properties that are important for both research applications and potential pharmaceutical formulation. JAK/HDAC-IN-1 is highly soluble in dimethyl sulfoxide (DMSO), achieving a concentration of 20.83 mg/mL (46.26 mM) with ultrasonic treatment . This solubility profile is advantageous for laboratory investigations and preclinical studies. The compound should be stored at 4°C and protected from light to maintain its stability and activity. For experimental use, it is recommended to prepare stock solutions in appropriate solvents and store them in separate packages to avoid degradation from repeated freezing and thawing cycles.
Chemical Properties Table
Property | Value |
---|---|
CAS Number | 2284621-75-4 |
Chemical Formula | C₁₉H₂₁Cl₂N₇O₂ |
Molecular Weight | 450.32 g/mol |
Solubility | DMSO: 20.83 mg/mL (46.26 mM; requires ultrasonic treatment) |
Storage Conditions | 4°C, protected from light |
Appearance | Not specified in available data |
Pharmacological Profile of JAK/HDAC-IN-1
JAK/HDAC-IN-1 demonstrates remarkable potency as a dual inhibitor, with IC₅₀ values of 4 nM and 2 nM for JAK2 and HDAC, respectively . These extremely low IC₅₀ values indicate high-affinity binding to both target enzymes, positioning this compound as one of the most potent dual JAK/HDAC inhibitors reported in the literature. The compound's pharmacological activity extends beyond its primary targets, as it also inhibits other members of the JAK family, including JAK1, JAK3, and TYK2, with IC₅₀ values of 4.8 nM, 7.4 nM, and 49 nM, respectively . This broader inhibitory profile against the JAK family suggests potential advantages in targeting multiple JAK-dependent pathways involved in cancer progression.
Inhibitory Activity Against HDAC Isoforms
JAK/HDAC-IN-1 exhibits varying degrees of potency against different HDAC isoforms. It demonstrates strongest inhibition against HDAC2 with an IC₅₀ of 14 nM, moderate activity against HDAC6 with an IC₅₀ of 120 nM, and considerably lower potency against HDAC8 with an IC₅₀ of 2470 nM . This isoform selectivity profile is significant as different HDAC isoforms play distinct roles in cancer biology. The preferential inhibition of HDAC2 is particularly relevant as this isoform has been implicated in cancer cell proliferation and survival mechanisms. The compound's inhibitory activity against HDAC6, albeit less potent, is also noteworthy given the role of HDAC6 in protein degradation pathways and cellular stress responses.
Enzyme Inhibition Profile Table
Target Enzyme | IC₅₀ (nM) |
---|---|
JAK2 | 4 |
HDAC (general) | 2 |
JAK1 | 4.8 |
JAK3 | 7.4 |
TYK2 | 49 |
HDAC2 | 14 |
HDAC6 | 120 |
HDAC8 | 2470 |
Mechanism of Action
JAK/HDAC-IN-1 exerts its anticancer effects through simultaneous inhibition of JAK and HDAC enzymes, disrupting two critical signaling pathways involved in cancer cell proliferation and survival. The JAK inhibitory activity primarily affects the JAK-STAT signaling pathway, which plays a crucial role in transmitting signals from cytokines and growth factors to the nucleus, influencing gene expression patterns that promote cancer cell growth and survival . By inhibiting JAK2 and related JAK family members, JAK/HDAC-IN-1 prevents the phosphorylation and activation of STAT proteins, thereby blocking their nuclear translocation and DNA binding. This disruption of JAK-STAT signaling leads to decreased expression of pro-survival genes and cell cycle regulators, contributing to the compound's antiproliferative effects.
HDAC Inhibition Mechanism
Concurrent with JAK inhibition, JAK/HDAC-IN-1 potently inhibits HDAC enzymes, which are responsible for removing acetyl groups from histones and other proteins. HDAC inhibition results in increased histone acetylation, leading to a more open chromatin structure that generally promotes transcription . This epigenetic modulation affects the expression of numerous genes involved in cell cycle regulation, apoptosis, and differentiation. Additionally, HDAC inhibition affects the acetylation status of non-histone proteins, including transcription factors and cytoplasmic proteins, further contributing to the compound's biological effects. The inhibition of HDAC enzymes by JAK/HDAC-IN-1 leads to increased acetylation of histone H3K9, H4K8, and alpha-tubulin proteins, which alters gene expression patterns and disrupts microtubule function .
Synergistic Effects of Dual Inhibition
The simultaneous inhibition of both JAK and HDAC enzymes by JAK/HDAC-IN-1 provides synergistic effects that enhance its anticancer activity. Research on similar dual inhibitors has demonstrated that this approach can overcome the feedback activation of the JAK-STAT pathway that typically limits the efficacy of HDAC inhibitors in solid tumors . This mechanism is particularly significant as it addresses a major limitation of traditional HDAC inhibitors. The dual inhibition strategy effectively blocks the compensatory activation of JAK-STAT signaling that occurs in response to HDAC inhibition, thereby preventing resistance development and enhancing therapeutic efficacy. This synergistic mechanism provides a molecular rationale for the observed efficacy of JAK/HDAC-IN-1 in both hematological malignancies and potentially in solid tumors.
Biological Activities of JAK/HDAC-IN-1
JAK/HDAC-IN-1 demonstrates significant antiproliferative activity across several hematological cell lines . This growth inhibition is attributed to its dual targeting of JAK and HDAC enzymes, which disrupts multiple signaling pathways critical for cancer cell proliferation. Similar compounds in this class have shown remarkable antiproliferative activity in both hematological malignancies and solid cancers, suggesting broad applicability across different cancer types . The antiproliferative effects are likely mediated through multiple mechanisms, including cell cycle arrest and induction of differentiation, resulting from the compound's impact on gene expression patterns and signaling pathways.
Proapoptotic Activity
In addition to its antiproliferative effects, JAK/HDAC-IN-1 exhibits proapoptotic activities in hematological cell lines . The induction of apoptosis (programmed cell death) is a critical mechanism for eliminating cancer cells and is an essential attribute of effective anticancer agents. Research on similar dual JAK/HDAC inhibitors has shown that they induce cell cycle arrest at the G0-G1 phase and promote apoptosis in cancer cells . The proapoptotic activity of JAK/HDAC-IN-1 likely results from multiple mechanisms, including the modulation of pro-survival and pro-apoptotic gene expression through HDAC inhibition, as well as the disruption of JAK-STAT-mediated survival signaling. This dual mechanism of action may enhance the compound's ability to overcome apoptosis resistance, a common feature of many cancer types.
Effects on Cell Signaling Pathways
JAK/HDAC-IN-1, like other dual JAK/HDAC inhibitors, significantly impacts multiple cell signaling pathways. Related compounds in this class have been shown to decrease the phosphorylation of JAKs, STAT3, EGFR, and other key kinases . This broad impact on signaling pathways contributes to the compound's anticancer activity by disrupting networks that cancer cells rely on for growth, survival, and metastasis. The inhibition of HDAC enzymes further modulates the expression of genes involved in these pathways, creating a comprehensive disruption of cancer cell signaling. This extensive modulation of signaling networks may contribute to the compound's effectiveness and potential ability to overcome resistance mechanisms that typically develop with single-target therapies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume